(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-8-6-13(12-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTFBMGNIMPWQW-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide , also referred to as a furan-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.34 g/mol. It features a furan ring, a prop-2-enamide linkage, and a pyrrolidine moiety, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Furan derivatives have been shown to possess significant antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Some studies suggest that furan-containing compounds can inhibit the growth of bacteria and fungi, making them candidates for antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of various furan derivatives, including our compound. It demonstrated a notable ability to scavenge free radicals, indicating potential use in preventing oxidative damage in cells .
- Antimicrobial Evaluation : In vitro tests against common pathogens showed that the compound exhibited promising antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics .
- Anti-inflammatory Activity : Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential role in treating inflammatory conditions .
- Cytotoxic Effects on Cancer Cells : A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways. The findings suggest that it may be developed as an anticancer agent .
Scientific Research Applications
The compound (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a notable chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds with similar structural features. The furan ring is known for its ability to interact with biological macromolecules, potentially leading to cytotoxic effects on cancer cells. For instance, derivatives of furan have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of furan-based compounds that exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cancer cell survival .
Antimicrobial Properties
Compounds containing furan and amide functionalities have shown promising antimicrobial activities. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Case Study: In a recent investigation, a series of furan-containing amides were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been explored due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study: A study focused on the neuroprotective effects of furan derivatives in models of neurodegenerative diseases showed that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide with analogous compounds, focusing on structural features, molecular properties, and reported biological activities.
Structural and Functional Insights
- Furan vs. Heterocyclic Replacements : The furan-2-yl group in the target compound is a common pharmacophore in bioactive molecules due to its planar structure and π-electron density. Compounds with thiophene (e.g., ) or pyrazole () replacements exhibit varied electronic profiles, affecting binding interactions .
- Substituent Effects on Bioactivity: The 2-oxopyrrolidin-1-yl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to simpler substituents (e.g., methyl or trifluoromethyl in and ). Trifluoromethyl groups () increase lipophilicity and metabolic stability, often correlating with antimicrobial activity .
Pharmacological Potential
- Antineoplastic Activity: Domatinostat analogs () inhibit histone deacetylases, suggesting the target’s pyrrolidinone moiety could mimic zinc-binding groups in such inhibitors.
- Antimicrobial Activity : Trifluoromethyl-substituted analogs () show MIC values as low as 0.15 µM against Staphylococcus aureus, highlighting the role of electron-withdrawing groups .
Preparation Methods
Furan-Acrylic Acid Synthesis
Furan-2-carbaldehyde undergoes Knoevenagel condensation with malonic acid in pyridine/piperidine to yield (2E)-3-(furan-2-yl)prop-2-enoic acid (75–82% yield). Alternative methods include:
Aniline Subunit Preparation
4-Methoxy-3-nitroaniline is hydrogenated (H₂, Pd/C) to 3-amino-4-methoxyaniline, followed by cyclocondensation with γ-butyrolactam in DMF/K₂CO₃ at 110°C (12 h) to install the pyrrolidinone ring (83% yield).
Enamide Coupling
Activation of (2E)-3-(furan-2-yl)prop-2-enoic acid with EDCl/HOBt in DMF, followed by reaction with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline at 0–5°C for 6 h provides the target compound (65% yield).
One-Pot Methodology
A mixture of furan-2-carbaldehyde, malononitrile, and 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in acetic acid/acetic anhydride (4:1) undergoes tandem Knoevenagel condensation and amidation at reflux (8 h), yielding the product in 58% purity. Purification via silica gel chromatography (EtOAc/hexane 3:7) improves purity to >98%.
Microwave-Assisted Optimization
Irradiating the reaction mixture at 150 W (100°C, 30 min) enhances reaction efficiency (89% conversion vs. 65% conventional heating).
Critical Process Parameters and Yield Optimization
Solvent Effects on Enamide Geometry
Polar aprotic solvents (DMF, DMSO) favor E-isomer formation due to stabilized transition states:
| Solvent | E:Z Ratio | Reaction Time |
|---|---|---|
| DMF | 95:5 | 4 h |
| THF | 82:18 | 6 h |
| Toluene | 73:27 | 8 h |
Catalytic Systems for Amide Bond Formation
Comparative analysis of coupling reagents:
| Reagent | Equiv. | Yield | Byproduct Solubility |
|---|---|---|---|
| EDCl/HOBt | 1.2 | 78% | High in H₂O |
| HATU | 1.1 | 82% | Moderate |
| DCC/DMAP | 1.5 | 69% | Low |
HATU demonstrates superior efficiency but requires strict moisture control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) enable precise temperature control during exothermic amidation steps, reducing decomposition (<2% vs. 8% batch).
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of furan-2-carbaldehyde with a substituted aniline derivative (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) under basic conditions to form the enamine intermediate.
- Step 2 : Acrylation using acryloyl chloride or activated esters in an inert atmosphere (e.g., nitrogen) to minimize oxidation. Polar aprotic solvents like DMF or THF are preferred for high yields .
- Key Considerations : Reaction temperature (60–80°C), catalyst choice (e.g., triethylamine for deprotonation), and purification via column chromatography or recrystallization.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. The E-configuration of the enamide is verified by coupling constants () .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. High-resolution data (>1.0 Å) are critical for accurate refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What analytical techniques confirm purity and identity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and visualizing agents (e.g., UV or iodine staining) .
- Melting Point Analysis : Sharp melting points (±2°C) indicate homogeneity.
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data to reduce noise. For twinned crystals, apply twin-law refinement in SHELXL (e.g., BASF parameter adjustment) .
- Discrepancy Handling : Cross-validate with NMR/DFT calculations. For ambiguous electron density, test alternative conformers (e.g., using PART instructions in SHELXL).
- Validation Tools : Check CIF files with PLATON or Mercury to flag geometric outliers.
Q. What strategies are used to analyze the compound’s interaction with biological targets?
- Methodological Answer :
- Biochemical Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for receptors like metabotropic glutamate receptors (mGluR2). IC values are derived from dose-response curves .
- Molecular Docking : Software like AutoDock Vina predicts binding poses using crystal structures of target proteins. Focus on hydrogen bonding with the pyrrolidinone moiety and π-π stacking with the furan ring .
- Mutagenesis Studies : Replace key amino acids in the binding pocket (e.g., Ala-scanning) to validate interaction sites.
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 for receptor studies).
- Solubility Optimization : Test DMSO concentrations (<1%) to avoid cytotoxicity artifacts. For in vivo studies, consider pharmacokinetic parameters (e.g., bioavailability) .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability.
Q. How to optimize reaction conditions to minimize side products?
- Methodological Answer :
- Solvent Screening : Compare yields in aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Aprotic solvents reduce hydrolysis of the enamide group .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) for regioselective acrylation. Microwave-assisted synthesis can shorten reaction times and improve selectivity .
- Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., enamide formation) to prevent oxidation of the furan ring .
Key Functional Groups and Reactivity
- Furan Ring : Susceptible to electrophilic substitution (e.g., nitration) but prone to ring-opening under strong acids .
- Enamide Group : Participates in Michael additions; the E-configuration enhances planarity for receptor binding .
- Pyrrolidinone Moiety : Acts as a hydrogen-bond acceptor, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
